8-Chlorotheophylline 8-Chlorotheophylline Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
8-chlorotheophylline is 1,3-Dimethylxanthine in which the hydrogen at position 8 is substituted by chlorine. It has a role as a central nervous system stimulant. It is a member of purines and an organochlorine compound. It is a conjugate acid of an 8-chlorotheophylline(1-).
8-Chlorotheophylline is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine. Its main use is in combination with [Diphenhydramine] as the antiemetic drug [Dimenhydrinate]. The stimulant properties of 8-chlorotheophylline are thought to ward off the drowsiness caused by diphenhydramine's anti-histamine activity in the central nervous system. 8-chlorotheophylline produces a number of effects including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor. Because adenosine causes a decrease in neuronal firing, blockade of the adenosine receptor causes the reverse effect resulting in excitation.
Brand Name: Vulcanchem
CAS No.: 85-18-7
VCID: VC21133424
InChI: InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Molecular Formula: C7H7ClN4O2
Molecular Weight: 214.61 g/mol

8-Chlorotheophylline

CAS No.: 85-18-7

Cat. No.: VC21133424

Molecular Formula: C7H7ClN4O2

Molecular Weight: 214.61 g/mol

* For research use only. Not for human or veterinary use.

8-Chlorotheophylline - 85-18-7

Specification

CAS No. 85-18-7
Molecular Formula C7H7ClN4O2
Molecular Weight 214.61 g/mol
IUPAC Name 8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Standard InChI InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
Standard InChI Key RYIGNEOBDRVTHA-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl

Introduction

Chemical Identity and Structure

8-Chlorotheophylline (CAS No. 85-18-7) is defined as a 1,3-dimethylxanthine in which the hydrogen at position 8 is substituted by chlorine . The compound belongs to the class of organic compounds known as xanthines, which are purine derivatives with ketone groups conjugated at carbons 2 and 6 of the purine moiety . Its molecular formula is C7H7ClN4O2 with a molecular weight of 214.61 g/mol .

Nomenclature and Identification

The compound is identified by several names in scientific literature:

  • IUPAC name: 8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Alternative names: 1,3-dimethyl-8-chloroxanthine, Theoclate

  • Registry numbers: CAS 85-18-7, Reaxys Registry Number 203068

The compound can be uniquely identified through its molecular identifiers:

  • InChI: InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)

  • InChIKey: RYIGNEOBDRVTHA-UHFFFAOYSA-N

  • SMILES: Cn1c2nc(Cl)[nH]c2c(=O)n(C)c1=O

Physical and Chemical Properties

Physical Properties

8-Chlorotheophylline exists as a white to light yellow crystalline powder with the following physical characteristics:

PropertyValue
Physical stateSolid
AppearanceWhite to Off-White
Melting point290°C (dec.)
Boiling point455.0±55.0°C (Predicted)
Density1.8869 (rough estimate)
Refractive index1.5560 (estimate)

The compound is typically stored under inert atmosphere at 2-8°C to maintain stability .

Chemical Properties

The chemical behavior of 8-Chlorotheophylline includes:

PropertyValue
SolubilitySoluble in sodium hydroxide; Slightly soluble in water
pKa5.28 (Uncertain)
Net charge0
Monoisotopic mass214.02575

The compound can form a conjugate base known as 8-chlorotheophylline(1-) when it loses a proton, demonstrating its acid-base properties .

Synthesis Methods

The preparation of 8-Chlorotheophylline has been documented in scientific literature, with a notable method described in Chinese patent CN103360394B .

Synthetic Pathway

According to the patented method, 8-Chlorotheophylline can be synthesized through chlorination of theophylline:

  • Theophylline serves as the starting material

  • N-chlorosuccinimide (NCS) is added in a molar ratio of 1:0.1-0.2

  • The reaction is monitored using thin-layer chromatography until the raw material spot disappears

  • The pH is controlled between 6-7

  • After cooling to room temperature, solid separates out as crude 8-Chlorotheophylline

  • Purification involves dissolving in 5% NaOH solution at 60-80°C, followed by acidification with 10% dilute hydrochloric acid to pH 3-3.5, causing precipitation of the pure product

The reaction progress can be monitored by thin-layer chromatography, where theophylline has an Rf value of 0.65 and 8-Chlorotheophylline has an Rf value of 0.40 .

Pharmacological Properties

Central Nervous System Effects

8-Chlorotheophylline is classified as a central nervous system stimulant, defined as "any drug that enhances the activity of the central nervous system" . This classification places it alongside other xanthine derivatives like caffeine and theophylline, although with distinct pharmacological characteristics.

Cardiac Activity

Research comparing theophylline and 8-chlorotheophylline has provided significant insights into their respective cardiac activities:

Applications and Uses

Pharmaceutical Applications

The primary documented use of 8-Chlorotheophylline is as a binding agent to form stable salts of pharmaceutical drugs . This application takes advantage of its chemical properties to improve formulation characteristics, stability, and bioavailability of active pharmaceutical ingredients.

Research Applications

As a structural analog of theophylline with distinct pharmacological properties, 8-chlorotheophylline serves as an important research tool for investigating structure-activity relationships among xanthine derivatives. The compound's documented effects on cardiac function and central nervous system activity make it valuable for comparative pharmacological studies .

Structure-Activity Relationship

The relationship between 8-chlorotheophylline's structure and its biological activity demonstrates important principles in medicinal chemistry:

  • The chlorine substitution at position 8 significantly alters the compound's physicochemical properties compared to theophylline, particularly affecting its pKa and ionization behavior .

  • These changes in physicochemical properties translate to altered pharmacological activities, particularly regarding inotropic potency and central nervous system effects .

  • The research findings suggest that the proportion of drug existing in the nonionized form under physiological conditions is a critical determinant of biological activity for xanthine derivatives .

  • The structural modification creates distinct binding characteristics that allow 8-chlorotheophylline to function effectively as a binding agent for pharmaceutical formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator